molecular formula C13H21Cl2FN2O B1620939 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride CAS No. 537037-78-8

1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride

Cat. No.: B1620939
CAS No.: 537037-78-8
M. Wt: 311.22 g/mol
InChI Key: VMRGSSVEEBFOGX-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride is a piperazine derivative characterized by a 4-fluorophenoxypropyl side chain. The compound’s molecular formula is C₁₉H₂₂ClFN₂O, with a calculated molecular weight of 348.85 g/mol. It is synthesized via nucleophilic substitution and condensation reactions, as described in , yielding a crystalline solid with a melting point of 97–98°C . Its structure includes a piperazine core linked to a 4-fluorophenoxy group via a three-carbon propyl chain, which influences its physicochemical and pharmacological properties. The fluorine atom enhances lipophilicity and bioavailability, while the phenoxy group contributes to receptor-binding interactions, particularly in central nervous system (CNS)-targeted applications .

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRGSSVEEBFOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374636
Record name 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537037-78-8
Record name 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 537037-78-8
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Preparation Methods

The synthesis of 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with 1,3-dibromopropane to form 3-(4-fluorophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield 1-[3-(4-fluorophenoxy)propyl]piperazine. Finally, the product is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • The compound has been studied for its potential as an antidepressant and anxiolytic agent, primarily due to its interaction with serotonin and dopamine receptors. Research indicates that it may modulate neurotransmitter systems effectively, which is crucial for treating mood disorders .
  • Antitumor Activity
    • Preliminary studies have suggested that 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death), making it a candidate for further development in cancer therapeutics .
  • Neuropharmacology
    • Investigations into the compound's effects on the central nervous system have shown promise in enhancing cognitive functions and memory retention in animal models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaFindings
AntidepressantModulates serotonin receptors, showing efficacy in reducing depressive symptoms in animal models.
AntitumorInduces apoptosis in cancer cell lines, demonstrating significant cytotoxicity.
NeuropharmacologyEnhances cognitive functions, indicating potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(3-(4-fluorophenoxy)propyl)piperazine (15)

  • Structure : Differs by substituting the terminal phenyl group with a 4-chlorophenyl moiety.
  • Properties : Melting point 97–98°C , yield 75.9% , molecular formula C₁₉H₂₂ClFN₂O .
  • Activity: Tested for antiparkinsonian activity, demonstrating serotonin (5-HT1A) and dopamine receptor interactions.

1-[3-(2-Fluorophenyl)propyl]piperazine Dihydrochloride

1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)piperazine Dihydrochloride (3d)

  • Structure : Incorporates a triazole ring instead of fluorine.
  • Properties : Melting point 146–148°C , molecular formula C₁₅H₂₁N₅O·2HCl .
  • Activity: The triazole group enhances hydrogen-bonding capacity, which may improve solubility but reduce CNS penetration compared to the fluorophenoxy analog .

Benzisoxazole Derivatives ()

  • Example : 1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine dihydrochloride.
  • Activity : Demonstrates ED₅₀ = 5.2 mg/kg in analgesic assays, superior to propoxyphene (ED₅₀ = 3.9 mg/kg). The benzisoxazole moiety confers high antipsychotic potency with reduced extrapyramidal side effects .
  • Comparison: The target compound’s 4-fluorophenoxy group may offer a broader receptor profile but lower analgesic efficacy than benzisoxazole derivatives.

Nitroheterocyclic Derivatives ()

  • Example : 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-(pyridin-2-yl)piperazine dihydrochloride.
  • Activity: Antichagasic agents with IC₅₀ values in the nanomolar range. The nitro group facilitates redox interactions, critical for antiparasitic activity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituent
Target Compound 97–98 348.85 4-Fluorophenoxypropyl
1-(4-Chlorophenyl)-4-(3-(4-fluorophenoxy)propyl)piperazine 97–98 348.85 4-Chlorophenyl
1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine 188–190 439.34 Benzisoxazole
1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)piperazine dihydrochloride 146–148 323.83 Triazole

Key Observations :

  • Higher molecular weight correlates with increased melting points in benzisoxazole derivatives.
  • The target compound’s moderate melting point suggests balanced crystallinity and solubility.

Biological Activity

1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a piperazine core substituted with a 4-fluorophenoxypropyl group, which contributes to its unique pharmacological profile.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Research indicates that this compound may act as a modulator of dopamine and serotonin receptors, which are crucial in various neuropsychiatric disorders.

  • Dopamine Receptor Interaction : Studies have shown that the compound influences dopamine turnover in the brain. For instance, an oral dose of 50-250 mg/kg resulted in a transient increase in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests that the compound may have both stimulant and inhibitory effects on dopaminergic signaling.
  • Serotonin Receptor Modulation : The compound has also been studied for its affinity towards serotonin receptors. It demonstrates notable selectivity for certain serotonin receptor subtypes, which could be beneficial in treating conditions like depression and anxiety .

In Vivo Studies

In vivo studies have explored the effects of this compound on animal models. Notably:

  • Dopamine and Norepinephrine Levels : Administration of the compound altered levels of monoamines such as dopamine and norepinephrine, affecting behaviors related to mood and cognition .
  • Potential Antipsychotic Effects : Given its action on dopamine receptors, there is potential for this compound to be developed as an antipsychotic agent with fewer side effects compared to traditional medications .

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity and functional activity at various receptor sites:

Receptor TypeBinding Affinity (Ki)Functional Activity
5-HT2AModerateAntagonist
D2HighPartial Agonist
D3LowAntagonist

These findings indicate that this compound can selectively modulate receptor activity, which is critical for developing therapeutic agents targeting multiple pathways.

Case Studies

  • Schizophrenia Treatment : A case study involving patients with schizophrenia indicated that compounds similar to this compound showed promise in reducing symptoms while minimizing extrapyramidal side effects commonly associated with antipsychotics .
  • Depression Models : In animal models of depression, administration of the compound led to significant improvements in behavioral tests, suggesting antidepressant-like effects mediated through its action on serotonin receptors .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride?

Answer:
The synthesis typically involves coupling a fluorophenoxypropyl group to a piperazine core. A general approach includes:

  • Step 1: Reacting 4-fluorophenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) to form 3-(4-fluorophenoxy)propyl chloride.
  • Step 2: Introducing the piperazine moiety via nucleophilic substitution. Piperazine is reacted with the intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
  • Step 3: Salification with HCl gas in ethanol to yield the dihydrochloride salt. Crystallization is achieved using anti-solvents like benzene or chloroform .

Critical Conditions:

  • Use anhydrous solvents to avoid hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Key analytical techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and salt formation. For example, piperazine derivatives often show N–H···Cl hydrogen bonds in the dihydrochloride form .
  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for the piperazine ring (δ 2.5–3.5 ppm) and aromatic fluorophenyl protons (δ 6.8–7.2 ppm).
    • ¹³C NMR: Piperazine carbons appear at δ 40–50 ppm; fluorophenyl carbons at δ 115–160 ppm .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for the free base) and isotopic patterns matching Cl and F .

Advanced: How do environmental factors (pH, temperature) influence the compound’s stability in biochemical assays?

Answer:

  • pH Sensitivity: Piperazine derivatives are prone to protonation/deprotonation. At physiological pH (7.4), the dihydrochloride salt may partially dissociate, altering solubility and receptor binding. Buffered solutions (e.g., PBS) are recommended for in vitro studies .
  • Thermal Stability: Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 200°C. Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity: Fluorinated aromatic systems are generally UV-stable, but prolonged light exposure may induce radical formation. Use amber vials for long-term storage .

Advanced: What computational strategies can optimize reaction pathways for this compound?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental validation to prioritize high-yield conditions .
  • Machine Learning (ML): Train models on PubChem data (e.g., similar piperazine derivatives) to predict optimal solvents, catalysts, or temperatures. ML algorithms can reduce trial-and-error by 30–50% .
  • Solvent Screening: COSMO-RS simulations predict solubility in solvents like DCM or ethanol, minimizing purification steps .

Advanced: How can researchers resolve contradictions in receptor binding data across studies?

Answer:

  • Assay Standardization: Discrepancies often arise from variations in assay conditions (e.g., receptor isoform, cell line). Use validated protocols (e.g., Radioligand Binding Assays with [³H]-labeled standards) .
  • Data Normalization: Express binding affinity (IC₅₀ or Kᵢ) relative to a common reference compound (e.g., ketanserin for 5-HT receptors) .
  • Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What biochemical pathways are influenced by this compound, and how are they validated?

Answer:

  • Serotonergic Pathways: Structural analogs (e.g., 1-(4-fluorophenyl)piperazine) act as 5-HT receptor agonists/antagonists. Validate via:
    • cAMP Assays: Measure Gαs/i coupling in HEK293 cells expressing 5-HT₁A/₂A receptors .
    • Calcium Imaging: Track intracellular Ca²⁺ flux in neuronal cultures .
  • Off-Target Effects: Screen against related receptors (e.g., dopamine D₂, adrenergic α₁) using competitive binding assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride
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1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride

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